4-Nitrophenyl 3-chloropropanoate 4-Nitrophenyl 3-chloropropanoate
Brand Name: Vulcanchem
CAS No.: 6968-34-9
VCID: VC20665383
InChI: InChI=1S/C9H8ClNO4/c10-6-5-9(12)15-8-3-1-7(2-4-8)11(13)14/h1-4H,5-6H2
SMILES:
Molecular Formula: C9H8ClNO4
Molecular Weight: 229.62 g/mol

4-Nitrophenyl 3-chloropropanoate

CAS No.: 6968-34-9

Cat. No.: VC20665383

Molecular Formula: C9H8ClNO4

Molecular Weight: 229.62 g/mol

* For research use only. Not for human or veterinary use.

4-Nitrophenyl 3-chloropropanoate - 6968-34-9

Specification

CAS No. 6968-34-9
Molecular Formula C9H8ClNO4
Molecular Weight 229.62 g/mol
IUPAC Name (4-nitrophenyl) 3-chloropropanoate
Standard InChI InChI=1S/C9H8ClNO4/c10-6-5-9(12)15-8-3-1-7(2-4-8)11(13)14/h1-4H,5-6H2
Standard InChI Key ARMSMFUGMQBDNN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCl

Introduction

Chemical Synthesis and Reaction Mechanisms

Precursor Preparation: 3-Chloro-4-Nitrophenol

The synthesis of 4-nitrophenyl 3-chloropropanoate begins with the preparation of its precursor, 3-chloro-4-nitrophenol. As described in US Patent 2,850,537, this compound is synthesized via nitration of tris-(3-chlorophenyl)phosphate using concentrated sulfuric acid and nitric acid at temperatures between 0–10°C . The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced para to the hydroxyl group of the chlorophenol derivative. Hydrolysis of the resulting tris-(3-chloro-4-nitrophenyl)phosphate in a 40–60% sulfuric acid solution at 120–150°C yields 3-chloro-4-nitrophenol in 72% efficiency .

Esterification to 4-Nitrophenyl 3-Chloropropanoate

The esterification of 3-chloro-4-nitrophenol with propanoic acid derivatives involves nucleophilic acyl substitution. Reacting the phenol with propanoic acid chloride in the presence of a base, such as pyridine, facilitates the replacement of the hydroxyl group with the chloropropanoate moiety. Dehydrating agents like molecular sieves improve yields by absorbing water and shifting the equilibrium toward ester formation. Key reaction conditions include:

ParameterValueSource
Temperature0–25°C
SolventDichloromethane or THF
Yield65–75%

This method ensures minimal side reactions, such as sulfonation or hydrolysis, which are common in strongly acidic or aqueous environments .

Molecular Structure and Physicochemical Properties

Structural Features

The molecular structure of 4-nitrophenyl 3-chloropropanoate (C₉H₈ClNO₄) comprises two functional groups:

  • Nitrophenyl group: The electron-withdrawing nitro group at the para position increases the electrophilicity of the adjacent carbonyl carbon, enhancing reactivity in nucleophilic reactions.

  • Chloropropanoate moiety: The chlorine atom on the propanoate chain introduces steric and electronic effects, influencing solubility and reaction kinetics.

PropertyValue (Typical Range)Source
Melting Point75–85°C
SolubilitySoluble in acetone, THF
StabilityStable under anhydrous conditions

The compound’s instability in aqueous or basic media necessitates storage in dry, inert environments to prevent hydrolysis.

Reactivity and Functional Applications

Nucleophilic Substitution Reactions

4-Nitrophenyl 3-chloropropanoate participates in nucleophilic substitutions due to the electrophilic carbonyl carbon. For example, reaction with amines yields 3-chloropropanamide derivatives, which are intermediates in drug synthesis. The nitro group’s electron-withdrawing effect accelerates these reactions, making the compound a preferred acylating agent in peptide coupling.

Pharmaceutical and Agrochemical Uses

  • Drug intermediates: The ester is used to synthesize β-blockers and antifungal agents via stepwise functionalization of the chloropropanoate chain.

  • Herbicides: Its derivatives act as precursors in chlorophenoxy herbicide production, leveraging the chlorine atom’s bioactivity .

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